molecular formula C18H20N4O2S B2512238 1-(3-methoxyphenyl)-3-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)urea CAS No. 2034585-12-9

1-(3-methoxyphenyl)-3-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)urea

Cat. No.: B2512238
CAS No.: 2034585-12-9
M. Wt: 356.44
InChI Key: YOHNBEARAMBISJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Methoxyphenyl)-3-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)urea (CAS# 2034585-12-9) is a synthetic small molecule with a molecular formula of C18H20N4O2S and a molecular weight of 356.45 g/mol . This compound belongs to the class of pyrazolyl-ureas, which are recognized in scientific literature as an interesting scaffold in medicinal chemistry due to their wide spectrum of potential biological activities . The structure integrates a urea function linked to a pyrazole ring system, a feature present in several pharmacologically active compounds. The urea moiety is a favorable hydrogen bond donor and acceptor, enabling potential interactions with various biological targets, while the pyrazole core is a privileged structure in drug discovery . Although specific biological data for this compound is not fully established in public literature, pyrazolyl-ureas as a class have been investigated for a range of applications. Research on analogous structures has indicated potential in areas such as anticancer therapy, where they may interact with intracellular kinase pathways, and as modulators of enzyme activity . The presence of the thiophene and methoxyphenyl substituents may further influence its physicochemical properties and target binding affinity. This product is provided for research use only and is intended for in vitro studies and pharmacological characterization. It is not intended for diagnostic or therapeutic use. Researchers are encouraged to investigate its specific mechanism of action and potential applications in their biological systems of interest.

Properties

IUPAC Name

1-(3-methoxyphenyl)-3-[2-(5-methyl-3-thiophen-2-ylpyrazol-1-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O2S/c1-13-11-16(17-7-4-10-25-17)21-22(13)9-8-19-18(23)20-14-5-3-6-15(12-14)24-2/h3-7,10-12H,8-9H2,1-2H3,(H2,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOHNBEARAMBISJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCNC(=O)NC2=CC(=CC=C2)OC)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-methoxyphenyl)-3-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)urea typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole ring, followed by the introduction of the thiophene and methoxyphenyl groups. The final step involves the formation of the urea linkage.

    Preparation of Pyrazole Ring: This can be achieved through the reaction of hydrazine with a β-diketone under acidic conditions.

    Introduction of Thiophene Group: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling.

    Formation of Urea Linkage: The final step involves the reaction of the intermediate with an isocyanate to form the urea linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(3-methoxyphenyl)-3-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)urea can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Nitration using a mixture of nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Introduction of nitro or halogen groups on the aromatic rings.

Scientific Research Applications

Medicinal Chemistry

The compound serves as a promising scaffold for drug development. Its unique structural components allow for the modulation of biological activity by targeting specific enzymes or receptors.

Mechanism of Action:
The mechanism by which this compound acts involves binding to molecular targets, which can modulate enzyme activity or receptor signaling pathways, thereby influencing various physiological processes.

Case Study: Anticancer Activity
In a study focusing on its anticancer properties, the compound demonstrated significant inhibitory effects on cancer cell proliferation. For instance, it exhibited an IC50 value of 16.23 μM against U937 cells, outperforming etoposide (IC50 = 17.94 μM), indicating its potential as an anticancer agent .

Materials Science

The compound's unique molecular structure makes it suitable for applications in the development of organic semiconductors and advanced materials. Its ability to form stable interactions with other molecules can enhance the performance of materials used in electronic devices.

Table 1: Properties for Material Applications

PropertyValue
Thermal StabilityHigh
SolubilityModerate
ConductivityTunable

Organic Synthesis

As an intermediate in organic synthesis, this compound can facilitate the formation of more complex molecules. Its reactivity allows for various synthetic transformations, including oxidation and substitution reactions.

Synthetic Pathways:

  • Oxidation: Leads to the formation of carboxylic acids or ketones.
  • Reduction: Can yield amines or alcohols.
  • Substitution: Enables the introduction of nitro or halogen groups on aromatic rings.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds similar to 1-(3-methoxyphenyl)-3-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)urea. For example, derivatives have shown effectiveness against various bacterial strains.

Table 2: Antimicrobial Activity Comparison

CompoundMIC (µg/mL)Target Organisms
1-(3-methoxyphenyl)-3-(2-(5-methyl...urea15Staphylococcus aureus, Escherichia coli
Chloramphenicol20Staphylococcus aureus, Escherichia coli
Ciprofloxacin10Staphylococcus aureus, Escherichia coli

These results suggest that the compound exhibits comparable efficacy to established antibiotics, indicating its potential as an antimicrobial agent .

Mechanism of Action

The mechanism of action of 1-(3-methoxyphenyl)-3-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)urea depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context.

Comparison with Similar Compounds

Structural Analogues with Urea Linkages

a) 1-(3-Methoxyphenyl)-3-(4-(4-((4-(2-Hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea (11l)
  • Structure : Shares the 3-methoxyphenyl-urea motif but replaces the pyrazole-thiophene system with a thiazole-piperazine-hydrazinyl ketone chain .
  • Molecular Weight : 496.3 g/mol (higher than the target compound due to the thiazole and piperazine substituents).
  • Key Differences : The thiazole and piperazine groups likely enhance hydrogen bonding and solubility but reduce membrane permeability compared to the pyrazole-thiophene system.
b) 1-(2-(1H-Pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea
  • Structure : Contains a urea bridge, trifluoromethylphenyl group, and pyrazole-thiophene system but differs in substituent positions (thiophen-3-yl vs. thiophen-2-yl) .
  • Molecular Weight : 380.4 g/mol (lighter due to fewer substituents).
c) 1-Phenyl-3-(3-(((5-Phenyl-1H-1,2,4-triazol-3-yl)methyl)thio)phenyl)urea (6a–g)
  • Structure : Urea core with phenyl and triazole-thioether substituents .
  • Synthesis : Uses phenyl isocyanate and triazole derivatives in THF, similar to urea-based syntheses but lacks pyrazole-thiophene systems.
  • Key Differences : The triazole ring may confer distinct pharmacokinetic properties, such as metabolic stability.

Heterocyclic Substituent Variations

a) Pyrido[3,4-d]pyrimidin-4(3H)-one Derivatives (e.g., Compound 54i)
  • Structure: Combines pyrido-pyrimidinone with pyrazole and thiophene-piperidine systems .
  • Synthesis : Involves SCX cartridge purification, a specialized technique compared to recrystallization methods used for simpler ureas .
  • 85–88% for simpler ureas) .
b) Triazine Derivatives with Triazole and Thiourea Groups
  • Structure : Features triazine cores coupled with triazole and thiourea groups .
a) Lipophilicity and Solubility
  • The target compound’s thiophene-pyrazole system increases lipophilicity compared to morpholine- or piperazine-containing analogs (e.g., 11l), which may improve membrane permeability but reduce aqueous solubility .
  • The 3-methoxyphenyl group balances electron-donating effects, contrasting with halogenated phenyl groups (e.g., 11a–g in ), which are more electron-withdrawing .
b) Molecular Weight and Complexity
  • The target compound’s molecular weight is intermediate: lighter than 11m (602.2 g/mol) but heavier than 11i (466.2 g/mol) . Complexity arises from the pyrazole-thiophene system, which may enhance target engagement but complicate synthesis.

Biological Activity

1-(3-methoxyphenyl)-3-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)urea is a compound characterized by its unique structural features, including both thiophene and pyrazole rings. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which include anti-inflammatory, anti-cancer, and antimicrobial properties.

Chemical Structure

The compound's IUPAC name is 1-(3-methoxyphenyl)-3-[2-(5-methyl-3-thiophen-2-ylpyrazol-1-yl)ethyl]urea. Its molecular formula is C18H20N4O2SC_{18}H_{20}N_{4}O_{2}S, and it has a molecular weight of approximately 364.45 g/mol. The presence of methoxy, thiophene, and pyrazole moieties contributes to its diverse biological activities.

The biological activity of this compound is largely attributed to its ability to interact with specific biological targets. The mechanism of action may involve:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways or cancer cell proliferation.
  • Receptor Modulation : It could act as an antagonist or agonist at certain receptors, influencing cellular signaling pathways.

1. Anti-Cancer Activity

Recent studies have highlighted the anti-cancer potential of compounds containing pyrazole and thiophene moieties. For instance, similar compounds have shown significant cytotoxic effects against various cancer cell lines, including:

CompoundCell LineIC50 (µg/mL)
This compoundHCT116200
Similar Pyrazole DerivativeA549193.93
Other AnaloguesHT-29274.60

These findings suggest that the compound may exhibit comparable or superior efficacy against specific cancer types when compared to established chemotherapeutics like 5-fluorouracil .

2. Anti-inflammatory Activity

Compounds with similar structures have demonstrated anti-inflammatory properties through the inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX. The presence of the pyrazole ring is particularly noted for enhancing anti-inflammatory effects, making it a promising scaffold for developing new anti-inflammatory agents .

3. Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. Pyrazole derivatives are known for their broad-spectrum activity against bacteria and fungi. Laboratory assays have indicated that related compounds exhibit moderate to strong antibacterial activity, suggesting that this compound could be effective against various pathogens .

Case Studies

Several studies have explored the biological activities of compounds similar to this compound:

  • Study on Anti-Cancer Effects :
    A study evaluated the cytotoxic effects of a series of pyrazole derivatives on colorectal cancer cells (HCT116). The results indicated that modifications in the side chains significantly affected potency, with some compounds showing IC50 values below 200 µg/mL, indicating strong potential for further development .
  • Anti-inflammatory Mechanism Study :
    Research focused on the anti-inflammatory mechanisms revealed that certain pyrazole derivatives inhibited NF-kB signaling pathways, leading to decreased expression of inflammatory mediators in vitro.

Q & A

Q. How can the multi-step synthesis of this urea derivative be optimized to improve yield and purity?

The synthesis involves sequential heterocyclic ring formation, alkylation, and urea coupling. Key steps include:

  • Cyclization : Optimize reaction time (6–12 hours) and temperature (60–80°C) for pyrazole-thiophene intermediate formation using ethanol or DMF as solvents .
  • Alkylation : Use ethyl bromide derivatives under reflux conditions (70–90°C) with a catalytic base like triethylamine to enhance nucleophilic substitution efficiency .
  • Urea Coupling : Employ thiophene-2-yl isocyanate in anhydrous dichloromethane with rigorous exclusion of moisture to prevent side reactions. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. What analytical techniques are critical for characterizing this compound’s structural integrity?

  • NMR Spectroscopy : Use 1^1H and 13^13C NMR to confirm substituent positions, especially methoxy (δ 3.7–3.9 ppm) and thiophene protons (δ 6.8–7.2 ppm) .
  • HPLC-MS : Validate purity (>95%) and molecular weight (e.g., [M+H]+ at m/z ~428) using reverse-phase C18 columns with acetonitrile/water mobile phases .
  • X-ray Crystallography : Resolve crystal structure to confirm urea linkage geometry and intermolecular hydrogen bonding patterns .

Advanced Research Questions

Q. How can computational methods predict this compound’s bioactivity against enzyme targets?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., EGFR) or cytochrome P450 isoforms. Focus on hydrogen bonds between the urea moiety and catalytic residues (e.g., Lys/Arg) .
  • MD Simulations : Conduct 100-ns simulations in GROMACS to assess binding stability and conformational changes in aqueous/lipid bilayer environments .
  • SAR Analysis : Compare with analogs (e.g., phenyl vs. thiophene substitutions) to identify critical pharmacophores using IC50 data from enzymatic assays .

Q. What strategies resolve contradictions in observed vs. predicted pharmacokinetic properties?

  • In Vitro Assays : Measure metabolic stability in liver microsomes (human/rat) to validate CYP3A4-mediated oxidation of the methoxyphenyl group .
  • Permeability Studies : Use Caco-2 monolayers or PAMPA to assess intestinal absorption. If logP >3.5 (predicted), consider PEGylation to enhance solubility .
  • Contradiction Resolution : If in vivo half-life deviates from predictions, analyze metabolite profiles via LC-MS/MS to identify unaccounted phase II conjugates .

Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced selectivity?

  • Core Modifications : Replace the 5-methyl group on pyrazole with halogens (Cl/F) to evaluate steric/electronic effects on target affinity .
  • Linker Optimization : Test ethyl vs. propyl spacers between pyrazole and urea to balance rigidity and conformational flexibility .
  • Bioisosteric Replacement : Substitute thiophene with furan or benzothiophene and compare IC50 values in kinase inhibition assays .

Mechanistic and Methodological Questions

Q. What experimental approaches elucidate the compound’s mechanism of action in cancer cell lines?

  • Apoptosis Assays : Perform Annexin V/PI staining and caspase-3/7 activation assays in MDA-MB-231 or A549 cells .
  • Transcriptomics : Use RNA-seq to identify dysregulated pathways (e.g., MAPK/ERK) post-treatment and validate via qPCR .
  • Target Engagement : Employ CETSA (Cellular Thermal Shift Assay) to confirm direct binding to suspected targets like HSP90 .

Q. How should researchers address solubility challenges in in vivo studies?

  • Formulation Strategies : Use nanoemulsions (e.g., TPGS-based) or cyclodextrin complexes to enhance aqueous solubility .
  • Prodrug Design : Introduce phosphate or ester groups at the urea nitrogen for pH-sensitive release in target tissues .

Data Interpretation and Reproducibility

Q. How can discrepancies in enzymatic inhibition data across labs be reconciled?

  • Standardized Protocols : Adopt uniform assay conditions (e.g., 10% DMSO, 37°C, pH 7.4) and positive controls (e.g., staurosporine for kinases) .
  • Batch Analysis : Compare multiple synthetic batches via HPLC to rule out impurity-driven artifacts .
  • Collaborative Validation : Share compound samples with independent labs for blinded IC50 determination .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.